N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetamidophenyl group attached to a tetrahydroquinazoline core, which is further functionalized with a carboxamide group. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological properties.
Preparation Methods
The synthesis of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 3-acetamidophenyl intermediate, which is then subjected to cyclization reactions to form the tetrahydroquinazoline core
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of tetrahydroquinazoline derivatives with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows for interactions with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound’s chemical stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access, or it may act as an agonist or antagonist at receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
When compared to other similar compounds, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other tetrahydroquinazoline derivatives, such as:
N-(3-Acetamidophenyl)-quinazoline-4-carboxamide: Lacks the tetrahydro component, which may influence its reactivity and biological activity.
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-2-carboxamide: Differently positioned carboxamide group, potentially leading to variations in chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical reactivity and biological activity profiles, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11(22)20-12-5-4-6-13(9-12)21-17(23)16-14-7-2-3-8-15(14)18-10-19-16/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFISEQWFYYFERN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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